4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
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Overview
Description
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties under Rh(I)-catalyzed conditions . This reaction typically requires a temperature range of 100-105°C and a reaction time of about 4 hours .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinazoline
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific structural features, including the tetrahydroquinoline ring and the trifluoromethyl group. These features confer enhanced chemical stability and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C10H9ClF3N |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h5H,1-4H2 |
InChI Key |
YQMIEEVLBCEKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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